molecular formula C15H23NO2S B6503337 N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide CAS No. 1396879-83-6

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide

Cat. No.: B6503337
CAS No.: 1396879-83-6
M. Wt: 281.4 g/mol
InChI Key: VPSQXPJUIHEUCW-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the hydroxy, methyl, and methylsulfanyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzamide core.

Scientific Research Applications

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy and methylsulfanyl groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide is unique due to its specific combination of hydroxy, methyl, and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-11-5-6-12(2)13(9-11)14(17)16-10-15(3,18)7-8-19-4/h5-6,9,18H,7-8,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSQXPJUIHEUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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